molecular formula C9H8N6 B3049677 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine CAS No. 21517-30-6

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B3049677
CAS RN: 21517-30-6
M. Wt: 200.2 g/mol
InChI Key: YDEVRXFFVFPHBM-UHFFFAOYSA-N
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Description

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine is a chemical compound with the molecular formula C9H8N6 . It is a derivative of the [1,2,4]triazolo[3,4-a]phthalazine class of compounds .


Synthesis Analysis

The synthesis of 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine and its derivatives often starts from phthalic anhydride . The specific synthesis process can vary depending on the desired derivative .


Molecular Structure Analysis

The molecular structure of 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine consists of a phthalazine ring fused with a [1,2,4]triazolo ring at the 3 and 4 positions . The 6 position of the triazolo ring is substituted with a hydrazino group .


Physical And Chemical Properties Analysis

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine has a molecular weight of 200.20 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 200.08104428 g/mol . The compound has a topological polar surface area of 81.1 Ų .

Scientific Research Applications

Chemical Reactions and Derivatives

  • 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine is involved in reactions with carbonyl compounds. For instance, reactions with oxalic acid yield 6-aryl-1,2,4-triazolo[3,4-a]phthalazines. These reactions are also explored with diethyl oxalate, pyruvic acid, ethyl pyruvate, and methyl phenyl glyoxylate, leading to various derivatives like 7-aryl-3-methyl or 7-aryl-3-phenyl-1,2,4-triazino[3,4-a]phthalazines (Shaban et al., 1991).

Synthesis and Structural Analysis

  • The compound has been used in synthesizing C-nucleoside precursors. For example, its reaction with aldohexoses and 6-deoxyaldohexoses led to the formation of 3-(pentahydroxypentyl)-6-phenyl-1,2,4-triazolo[3,4-a]phthalazines, which were analyzed for their structural properties (Shaban & Taha, 1989).

Antibacterial and Antifungal Applications

  • 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine derivatives have been synthesized and tested for antibacterial and antifungal activities. New symmetrical bis([1,2,4]triazolo)[3,4‐a:4′,3′‐c]phthalazines showed promising in vitro results against various bacteria and fungi (Prakash et al., 2012).

Anti-inflammatory Activity

  • Novel 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives were synthesized and showed potent anti-inflammatory properties. They acted as inhibitors of NF-κB activation and showed significant in vivo anti-inflammatory activity (Liu et al., 2016).

Corrosion Inhibition

  • Some derivatives of 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine demonstrated effective corrosion inhibition properties for metals like aluminum in acid solutions. This application is important in the field of material science and engineering (Shaban & Taha, 1989).

Future Directions

The future research directions for 6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine could involve further exploration of its derivatives for potential therapeutic applications . Additionally, more research is needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c10-12-8-6-3-1-2-4-7(6)9-13-11-5-15(9)14-8/h1-5H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEVRXFFVFPHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50313455
Record name 6-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydrazino[1,2,4]triazolo[3,4-a]phthalazine

CAS RN

21517-30-6
Record name 21517-30-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50313455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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